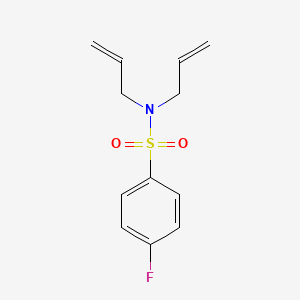

![molecular formula C19H21N3O4 B5536502 (3aS*,10aS*)-2-[(5-甲基-1H-吡唑-1-基)乙酰基]-2,3,3a,4-四氢-1H-[1]苯并氧杂菲并[3,4-c]吡咯-10a(10H)-羧酸](/img/structure/B5536502.png)

(3aS*,10aS*)-2-[(5-甲基-1H-吡唑-1-基)乙酰基]-2,3,3a,4-四氢-1H-[1]苯并氧杂菲并[3,4-c]吡咯-10a(10H)-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

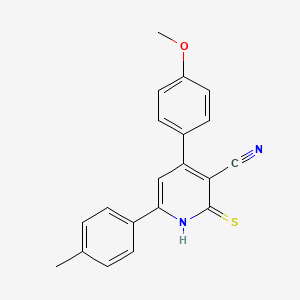

The compound "(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid" is a multifaceted chemical entity, part of a broader class of compounds known for their diverse chemical reactions and properties, which have been synthesized and studied for various scientific purposes.

Synthesis Analysis

The synthesis of related compounds involves innovative methodologies, such as the use of Bredereck’s reagent for the selective formation of chalcones from Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene as starting materials. These methods allow for efficient production and are characterized by different spectroscopic techniques, including IR, NMR, and mass analysis (Malathi & Chary, 2019).

Molecular Structure Analysis

Studies on compounds within this chemical family reveal diverse molecular structures. For instance, molecular docking studies have shown that synthesized compounds exhibit minimum binding energies, indicating potential for high-affinity interactions with biological targets. These structures are supported by spectroscopic data, offering deep insights into the compound's chemical behavior and potential applications (Malathi & Chary, 2019).

Chemical Reactions and Properties

Chemical reactions involving these compounds are complex and varied, including N-acyliminium cation aromatic cyclizations and one-pot reactions that demonstrate the compound's reactivity and potential for diverse chemical transformations (Katritzky, He, & Jiang, 2002).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and solubility, are determined through X-ray diffraction and spectroscopic methods, revealing the compounds' stability and potential for various applications. For example, the study of different hydrogen-bonded sheets in methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates has provided valuable insights into the compounds' physical characteristics (Quiroga et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various reagents, are crucial for understanding these compounds' potential applications in scientific research. Investigations into the antibacterial activity and other biological activities of related compounds underscore the significance of understanding these chemical properties for developing new materials and pharmaceuticals (Asahina et al., 2008).

科学研究应用

抗菌活性

一系列新颖的四环吡啶酮羧酸,包括具有与 (3aS*,10aS*)-2-[(5-甲基-1H-吡唑-1-基)乙酰基]-2,3,3a,4-四氢-1H-[1]苯并氧杂菲并[3,4-c]吡咯-10a(10H)-羧酸结构相似性的化合物,已被合成并评估了它们的抗菌活性和对 DNA 促旋酶的抑制活性。这些化合物已显示出有希望的体外抗菌效力和 DNA 促旋酶抑制活性,氮原子上的特定烷基取代基增强了它们的功效。值得注意的是,一种化合物表现出有效的体内抗菌活性,强调了这些分子在抗菌研究中的潜力 (金博等人,1993).

杂环合成

在合成有机化学领域,(3aS*,10aS*)-2-[(5-甲基-1H-吡唑-1-基)乙酰基]-2,3,3a,4-四氢-1H-[1]苯并氧杂菲并[3,4-c]吡咯-10a(10H)-羧酸及其类似物有助于开发多种杂环化合物。这些化合物的合成涉及各种反应,包括通过与羟胺和苯肼相互作用形成 [1]苯并氧杂菲并[4,3-d]异恶唑和 [1]苯并氧杂菲并[3,4-c]吡唑。这些合成途径为复杂杂环骨架的构建提供了宝贵的见解,展示了此类化合物在药物化学和药物设计中的多功能性和适用性 (Ghosh et al., 2004).

抗过敏潜力

已探索相关化合物(如 5-氧代-5H-[1]苯并吡喃并[2,3-b]吡啶)的抗过敏潜力,在临床前模型中显示出显着的抗过敏活性。这些发现表明 (3aS*,10aS*)-2-[(5-甲基-1H-吡唑-1-基)乙酰基]-2,3,3a,4-四氢-1H-[1]苯并氧杂菲并[3,4-c]吡咯-10a(10H)-羧酸类似物在开发新的抗过敏疗法中的潜力。这些化合物的结构特征,例如在不同位置的特定取代基,在调节其生物活性方面起着至关重要的作用,并为发现新的抗过敏剂提供了有希望的途径 (Nohara et al., 1985).

属性

IUPAC Name |

(3aS,10aS)-2-[2-(5-methylpyrazol-1-yl)acetyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13-6-7-20-22(13)10-17(23)21-9-15-11-26-16-5-3-2-4-14(16)8-19(15,12-21)18(24)25/h2-7,15H,8-12H2,1H3,(H,24,25)/t15-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODIJLOZYPDOIL-HNAYVOBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=NN1CC(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

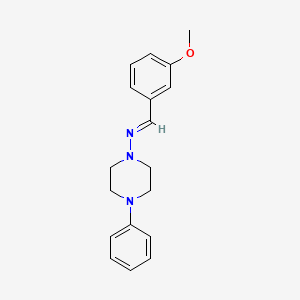

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

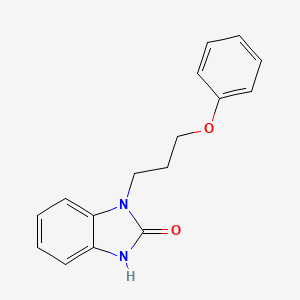

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

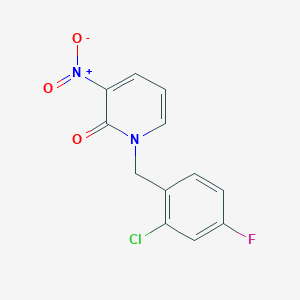

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)